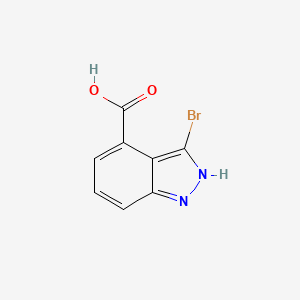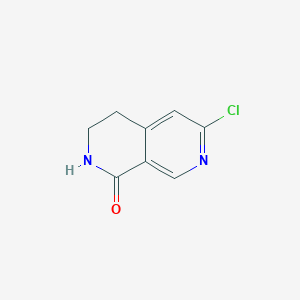![molecular formula C13H18ClN3O B1459388 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride CAS No. 1988082-99-0](/img/structure/B1459388.png)
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
Übersicht
Beschreibung
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride, also known as 3-MEPE, is a synthetic, chiral molecule that has been used in a variety of scientific research applications. It is a crystalline solid with a molecular weight of 344.86 g/mol and a melting point of 81-83°C. 3-MEPE has demonstrated a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Compound Synthesis and Characterization : Studies have focused on synthesizing and characterizing compounds related to the pyrazole structure, often aiming at potential bioactive compounds. For instance, research by Nayak and Poojary (2019) developed a compound through a reaction process, showcasing the synthetic versatility of pyrazole derivatives Nayak & Poojary, 2019.
Antimicrobial Properties : Reddy et al. (2010) synthesized a series of triazole and thiadiazole derivatives, exhibiting notable antimicrobial properties against various bacteria and fungi, which underlines the potential of pyrazole derivatives in developing new antimicrobials Reddy et al., 2010.
Molecular Docking and Inhibitory Action : The molecular docking studies of pyrazole derivatives offer insights into their potential inhibitory actions against specific receptors or enzymes, as demonstrated in the study by Nayak and Poojary (2019) Nayak & Poojary, 2019.
Medicinal Chemistry Applications
Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer activities. For instance, the study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents Küçükgüzel et al., 2013.
Antioxidant Activities : Research like that by Prabakaran et al. (2021) has shown that certain pyrazole derivatives can act as potent antioxidants, demonstrating their relevance in therapeutic applications Prabakaran et al., 2021.
Enzyme Inhibition and Drug Design : The potential of pyrazole derivatives to inhibit specific enzymes makes them interesting targets for drug design. Studies like that of Nayak and Poojary (2019) provide insights into the binding interactions of these compounds with receptors, which is crucial for developing new drugs Nayak & Poojary, 2019.
Eigenschaften
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



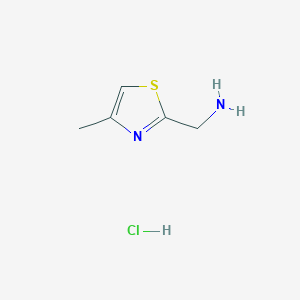
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
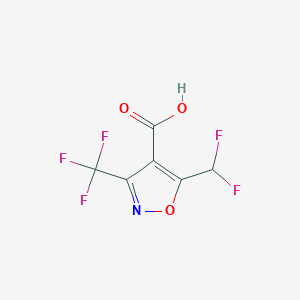

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
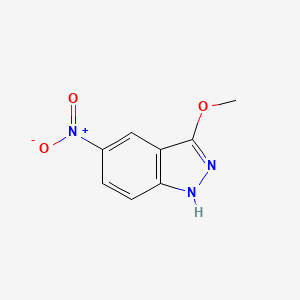
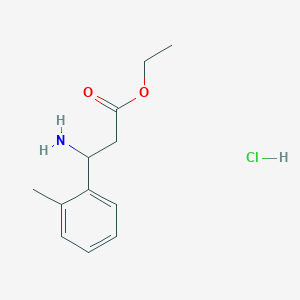
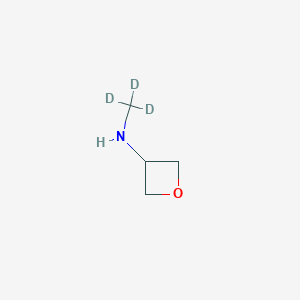
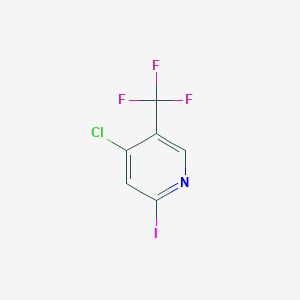
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
